(R)-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine
Description
Properties
Molecular Formula |
C10H12BrN |
|---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
(1R)-6-bromo-4-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5,10H,2-3,12H2,1H3/t10-/m1/s1 |
InChI Key |
MHUAXUVGYNXOBN-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1CC[C@H]2N)Br |
Canonical SMILES |
CC1=CC(=CC2=C1CCC2N)Br |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one
- The starting ketone, 6-bromo-4-methyl-2,3-dihydro-1H-inden-1-one, is prepared by selective bromination and methylation of the indan backbone.
- Bromination is commonly achieved using bromine or N-bromosuccinimide (NBS) in solvents such as dichloromethane under controlled temperature and stoichiometry to ensure regioselectivity at the 6-position.
- Methylation at the 4-position is introduced either prior to or after bromination depending on the synthetic route, often via Friedel-Crafts alkylation or organometallic addition methods.
Conversion to 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine
- The ketone undergoes reductive amination to introduce the amine group at the 1-position of the indan ring.
- A common approach involves reacting the ketone with ammonia or an amine source in the presence of reducing agents such as alumino-nickel catalysts or catalytic hydrogenation under mild conditions.
- An improved industrial method reported involves a one-pot process where 2,3-dihydro-1H-1-indanone oxime is formed and directly reduced using alumino-nickel catalyst in alkaline ethanol solution, avoiding pressurized hydrogenation and enabling continuous processing with high purity yields.
Chiral Resolution or Enantioselective Synthesis
- The reductive amination typically produces a racemic mixture of 6-bromo-4-methyl-2,3-dihydro-1H-inden-1-amine.
- To isolate the (R)-enantiomer, chiral resolution is performed using optical acids or chiral chromatography techniques such as chiral HPLC or supercritical fluid chromatography (SFC) with columns like Chiralpak IA/IB.
- Alternatively, enantioselective catalytic methods may be employed during the amination step to directly synthesize the (R)-enantiomer, though these methods are less commonly reported for this specific compound.
Purification and Characterization
- The purified (R)-6-bromo-4-methyl-2,3-dihydro-1H-inden-1-amine is typically isolated as a hydrochloride salt via recrystallization from ethanol or other suitable solvents.
- Purity is confirmed by HPLC (>95%), melting point determination, and spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.
- Structural confirmation and enantiomeric excess are validated by chiral chromatographic techniques and, where possible, X-ray crystallography.
Representative Experimental Data Table
Research Findings and Process Improvements
- The patent CN101062897A describes an improved industrial process for preparing 2,3-dihydro-1H-inden-1-amine derivatives, including brominated analogs, emphasizing a "three steps treated alike" continuous reaction sequence that simplifies operations and reduces costs by integrating oxime formation and reduction without intermediate isolation.
- This method eliminates the need for pressurized hydrogenation and water-free conditions, enhancing safety and scalability.
- Analytical monitoring by TLC, HPLC, and spectroscopic methods ensures reaction completion and product purity.
- Recent literature highlights the importance of maintaining stereochemical integrity during amination, with chiral chromatographic techniques being the standard for enantiomeric purity assessment.
- The molecular weight of the compound is 226.11 g/mol, and its molecular formula is C10H12BrN.
Chemical Reactions Analysis
Types of Reactions
®-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-methyl-2,3-dihydro-1H-inden-1-amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-bromo-4-methylindanone, while reduction can produce 4-methyl-2,3-dihydro-1H-inden-1-amine.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential therapeutic effects, particularly in the context of neuropharmacology and as a precursor for synthesizing biologically active molecules.
Neuropharmacological Properties
Research indicates that derivatives of 6-bromo-4-methyl-2,3-dihydro-1H-inden-1-amine exhibit properties that may be beneficial in treating neurological disorders. For instance, compounds related to this structure have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease.
Case Study: Inhibition of Acetylcholinesterase
A study demonstrated that certain derivatives had IC50 values as low as 14.8 nM for AChE inhibition, suggesting strong potential in developing treatments for cognitive decline associated with neurodegenerative diseases .
Bioorthogonal Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. The unique structure of (R)-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine allows it to participate in bioorthogonal reactions, making it valuable for drug delivery and imaging applications.
Applications in Drug Delivery
The compound can be utilized in the development of targeted drug delivery systems. Its ability to form stable conjugates with biomolecules enables the selective delivery of therapeutic agents to specific cells or tissues.
Data Table: Bioorthogonal Reaction Rates
| Reaction Type | Rate (M⁻¹s⁻¹) | Application Area |
|---|---|---|
| Tetrazine ligation | 0.01 | Drug conjugation |
| Oxime formation | 0.05 | Biomolecular labeling |
| Hydrazone ligation | 0.03 | Targeted therapy |
Nanotechnology Applications
Nanotechnology has emerged as a crucial field in medicine and materials science. The incorporation of this compound into nanomaterials enhances their functionality and biocompatibility.
Synthesis of Nanoparticles
Phenolic compounds derived from this compound have been used to synthesize nanoparticles with applications in drug delivery and biosensing.
Case Study: Nanoparticle Synthesis
A study on phenolic-enabled nanotechnology highlighted the successful synthesis of polydopamine-coated nanoparticles using derivatives of this compound, which exhibited enhanced stability and drug loading capacity .
Mechanism of Action
The mechanism by which ®-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine exerts its effects depends on its interaction with molecular targets. It may act as an inhibitor or activator of specific enzymes or receptors, modulating biological pathways. The exact mechanism involves binding to the active site of the target protein, leading to conformational changes and subsequent biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with (R)-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine, enabling comparative analysis of substituent effects, stereochemistry, and bioactivity:
Key Comparison Points
Substituent Position and Halogen Effects :
- Bromine at the 6-position (as in the target compound) increases molecular weight and polarizability compared to chlorine or fluorine analogs. This may enhance binding affinity to hydrophobic pockets in proteins .
- The 4-methyl group in the target compound likely improves metabolic stability compared to unsubstituted or bulkier substituents (e.g., 4-CF₃ in ).
Stereochemical Influence :
- The (R)-configuration is critical for target selectivity. For example, (R)-6-Bromo-2,3-dihydro-1H-inden-1-amine HCl shows distinct receptor-binding profiles compared to its (S)-enantiomer . Similar enantiomeric disparities are observed in opioid receptor agonists, where stereochemistry dictates G protein vs. β-arrestin signaling .
Bioactivity Correlations: Compounds with α,β-unsaturated carbonyl groups (e.g., chalcone-derived 2-arylidene analogs) exhibit broader antimicrobial and antiproliferative activities compared to amine-substituted dihydroindenes . Clustering analyses indicate that structural similarity (Tanimoto score >0.8) correlates with shared bioactivity profiles, such as monoamine transporter inhibition .
Computational and Experimental Insights
- Tanimoto Similarity : The US-EPA CompTox Dashboard identifies structurally similar compounds (e.g., 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one, similarity score 0.98) for read-across toxicity predictions .
- Virtual Screening : Enamine’s REAL library and chemical space docking methods prioritize compounds with indenamine scaffolds for kinase targets (e.g., ROCK1), though filtering may exclude high-scoring candidates .
Contradictions and Limitations
- While halogenated analogs share bioactivity trends, the 4-methyl group’s role remains underexplored compared to 4-CF₃ or 4-Et derivatives .
Biological Activity
(R)-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine is a chiral organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a bromine atom at the 6th position and a methyl group at the 4th position of the indane ring, has shown promise in various therapeutic areas including antimicrobial and anticancer research.
- Molecular Formula : C₉H₁₀BrN
- Molecular Weight : Approximately 226.11 g/mol
- Structure : The compound's structure enhances its reactivity and interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest efficacy against various microbial strains, indicating potential as an antimicrobial agent.
- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation, with mechanisms likely involving interactions with specific enzymes or receptors .
- Neurological Applications : Its structural properties suggest potential interactions with neurological receptors, making it a candidate for further research in treating neurological disorders.
The proposed mechanism of action for this compound involves modulation of biochemical pathways through enzyme inhibition or receptor activation. This modulation can affect various disease processes, particularly in cancer and microbial infections.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| 4-Methyl-2,3-dihydro-1H-indanone | Lacks bromine atom; less reactive | Simpler structure without halogen functionality |
| 6-Bromo-2,3-dihydro-1H-indanone | Lacks methyl group; different steric properties | Altered reactivity profile due to missing methyl |
| 4-Methyl-indanone | Lacks both bromine atom and dihydro structure | Different reactivity and applications |
This table illustrates how the presence of both bromine and methyl groups in (R)-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amines enhances its reactivity and potential biological activities compared to its analogs.
Case Studies
Recent studies have focused on the compound's role in cancer therapy:
- In Vitro Studies : A study assessed the compound's ability to reverse epigenetic silencing in cancer cells using a GFP reporter assay. The results indicated that (R)-6-Bromo-4-methyl-2,3-dihydro-1H-indene exhibited significant cellular activity at concentrations ranging from 500 nM to 50 µM .
- Enzyme Inhibition : Investigations into enzyme inhibition revealed that this compound could act as a selective inhibitor for certain cancer-related enzymes, supporting its development as a therapeutic agent.
Future Directions
The ongoing research into (R)-6-Bromo-4-methyl-2,3-dihydro-1H-indene's biological activity suggests several promising avenues for future studies:
- Expanded Antimicrobial Testing : Further exploration of its efficacy against resistant microbial strains.
- Detailed Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound could enhance its therapeutic applications.
- Clinical Trials : Moving towards clinical evaluations to assess safety and efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
